5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Descripción
This compound features a 1,3-oxazole core substituted at the 2-position with a 4-(morpholine-4-sulfonyl)phenyl group and at the 5-position with a 4-methylpiperazine moiety, while the 4-position is occupied by a carbonitrile group. The carbonitrile group contributes to electronic stabilization and may influence binding affinity to biological targets.
Propiedades
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-22-6-8-23(9-7-22)19-17(14-20)21-18(28-19)15-2-4-16(5-3-15)29(25,26)24-10-12-27-13-11-24/h2-5H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJFGFZRQNIGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, including the formation of the oxazole ring and the introduction of the piperazine and morpholine sulfonyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.
Aplicaciones Científicas De Investigación
Overview
5-(4-Methylpiperazin-1-yl)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, also known as Vabametkib, is a small molecule drug currently under investigation for its therapeutic potential. Its structural features suggest a diverse range of applications, particularly in the fields of oncology and neuropharmacology.
Cancer Treatment
Vabametkib is primarily investigated as a potential treatment for various cancers. It has shown promise in preclinical studies targeting specific pathways involved in tumor growth and proliferation. The presence of the oxazole ring and carbonitrile group enhances its interaction with biological targets related to cancer cell signaling.
Neuropharmacology
Research indicates that compounds with piperazine and morpholine structures may exhibit neuroprotective effects. Studies have explored the potential of Vabametkib in modulating neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases.
Analgesic Properties
Recent investigations into related compounds suggest that derivatives of oxazole can possess analgesic and anti-inflammatory properties. The incorporation of the morpholine sulfonyl group may enhance these effects, making it a candidate for pain management therapies.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of Vabametkib against various biological targets associated with pain and inflammation, indicating its potential as an anti-inflammatory agent.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| PMC7864298 | Analgesic Activity | Demonstrated that oxazolones exhibit significant analgesic effects in animal models, suggesting similar potential for Vabametkib due to structural similarities. |
| PubChem | Clinical Trials | Currently in Phase II clinical trials for specific cancer indications, highlighting its therapeutic viability in oncology. |
| MDPI | Anti-inflammatory Activity | Related compounds showed inhibition of COX-2 enzyme, indicating that Vabametkib may possess similar anti-inflammatory properties. |
Mecanismo De Acción
The mechanism of action of 5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues with Sulfonylphenyl Substitutions
4-Benzyl-1,3-oxazole derivatives ():
- Key features : Derivatives such as those bearing 4-[(4-bromophenyl)sulfonyl]phenyl or 4-(4-chlorophenylsulfonyl)phenyl fragments share the sulfonylphenyl motif but lack the morpholine and piperazine moieties.
- Activity : These compounds were evaluated for cytotoxicity, with sulfonyl groups hypothesized to enhance cellular uptake or target binding. The absence of morpholine or piperazine in these analogs may reduce solubility compared to the target compound .
Pyrazolo[1,5-a]pyrazine derivatives ():
- Key features : A compound with a 4-methanesulfonyl-piperazinylmethyl group and morpholine fragment (5-[2-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazin-6-yl]-pyrimidin-2-ylamine) shares the dual sulfonyl-piperazine and morpholine architecture.
- Activity : Such structures are often designed for kinase inhibition, suggesting that the target compound’s morpholine sulfonyl and methylpiperazine groups may similarly optimize target engagement .
Piperazine-Containing Compounds
- N-Substituted pyrazolines (): Key features: Piperazine derivatives like 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone incorporate piperazine-like groups but within a pyrazoline scaffold. Activity: These compounds are structurally distinct (pyrazoline vs. oxazole core) but highlight the role of piperazine in modulating electronic properties and solubility .
Oxazole Derivatives with Alternative Substituents
- 3-Phenyl-1,2-oxazole-4-carbonitrile derivatives (): Key features: Compounds such as 5-[2-(4-methoxyanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile share the oxazole-carbonitrile backbone but replace the sulfonylphenyl and piperazine groups with styryl and aniline moieties. Activity: The carbonitrile group in these analogs is associated with stability and electronic effects, though the absence of sulfonyl or piperazine groups may limit their pharmacokinetic profiles .
Key Structural and Functional Differences
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the oxazole core, using reagents like sodium hydroxide or potassium carbonate as bases in polar aprotic solvents (e.g., DMF or dichloromethane) .
- Sulfonylation of the phenyl ring using morpholine-4-sulfonyl chloride under inert conditions (argon/nitrogen atmosphere) at 0–5°C to prevent side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to achieve >95% purity .
Key Considerations:
- Monitor reaction progress using TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane 3:7) .
- Avoid prolonged exposure to moisture to prevent hydrolysis of the carbonitrile group .
Basic: Which spectroscopic and analytical methods are critical for structural characterization?
Answer:
- NMR Spectroscopy :
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Common Pitfalls:
- Overlapping signals in NMR due to symmetry in the piperazine ring; use DEPT or 2D-COSY for resolution .
Advanced: How can computational methods predict the compound’s biological target and binding affinity?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the morpholine sulfonyl group’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- SAR Analysis : Compare derivatives (e.g., varying substituents on the phenyl ring) to identify critical pharmacophores .
Validation:
Advanced: How to resolve contradictions in cytotoxicity data across different cell lines?
Answer:
- Assay Optimization :
- Mechanistic Studies :
Data Interpretation:
- Contradictions may arise from differential expression of target proteins (e.g., Bcl-2 in cancer subtypes) .
Advanced: What strategies mitigate challenges in scaling up synthesis for in vivo studies?
Answer:
- Process Chemistry Adjustments :
- Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability .
- Optimize sulfonylation step using flow chemistry for better temperature control .
- Purification :
- Switch from column chromatography to centrifugal partition chromatography for higher throughput .
- Analytical QC :
Advanced: How to design derivatives to enhance solubility without compromising activity?
Answer:
- Structural Modifications :
- Formulation Strategies :
- Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
